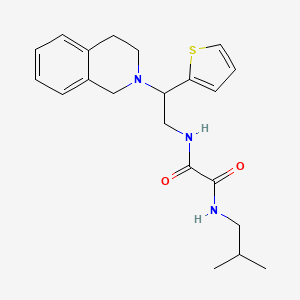

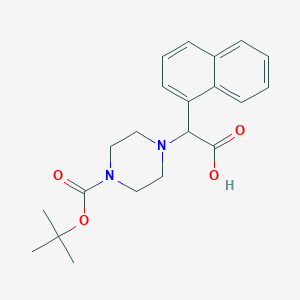

2-(4-Boc-piperazinyl)-2-(1-naphthalenyl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-Boc-piperazinyl)-2-(1-naphthalenyl)acetic acid, also known as BNPA, is a versatile organic compound with a wide range of applications in both organic and inorganic chemistry. It is a bifunctional compound with a piperazine moiety and an acetic acid moiety, and is commonly used as a reagent in organic synthesis. BNPA is also used as a ligand in coordination chemistry, and has been used in the synthesis of a number of metal complexes. Furthermore, BNPA has been used in a variety of applications in the field of medicinal chemistry, including the synthesis of drugs and drug delivery systems.

Wissenschaftliche Forschungsanwendungen

Molecular Interaction Studies

Research involving compounds like "2-(4-Boc-piperazinyl)-2-(1-naphthalenyl)acetic acid" often focuses on understanding how these molecules interact with biological systems. For instance, studies on compounds such as 1-naphthaleneacetic acid and its derivatives reveal insights into molecular interactions through hydrogen bonding and other intermolecular forces, which are crucial for designing drugs with specific biological targets (Wang et al., 2007).

Synthetic Methodology and Derivatives Formation

The exploration of synthetic pathways and the formation of derivatives of naphthalene-based compounds are significant for medicinal chemistry. For example, the study of acidolytic deprotection and its impact on creating aminosuccinyl peptides and their transformation into piperazine-2,5-dione derivatives in neutral media provides essential insights into synthetic routes that could be utilized for drug development (Schön & Kisfaludy, 2009).

Photophysical and Photochemical Properties

Investigating the photophysical and photochemical properties of naphthalene-based compounds, such as norfloxacin derivatives, helps in understanding their behavior under light exposure. This is particularly relevant in designing drugs with specific activation or deactivation pathways under light, contributing to the development of photodynamic therapy agents (Cuquerella et al., 2004).

Plant Growth Regulation

The effects of naphthalene-acetic acid derivatives on plant growth and development highlight their potential use in agriculture. Studies on compounds such as 1,2-benzisoxazole-3-acetic acid and its impact on adventitious shoot regeneration and rooting in apple demonstrate the application of these compounds in enhancing plant propagation techniques (Caboni & Tonelli, 1999).

Anticonvulsant Activity

Research into the anticonvulsant activity of naphthalene-based compounds, including their synthesis, molecular modeling, and evaluation, contributes to the discovery of new therapeutic agents for managing seizures. The development of novel naphthalen-2-yl acetate and 1,6-dithia-4,9-diazaspiro derivatives showcases the potential of these compounds in pharmaceutical applications (Ghareb et al., 2017).

Anticancer Evaluation

The synthesis and evaluation of naphthalene-based compounds for their anticancer activity represent a critical area of research. Studies on compounds such as 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole highlight the pursuit of novel anticancer agents (Salahuddin et al., 2014).

Eigenschaften

IUPAC Name |

2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-2-naphthalen-1-ylacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O4/c1-21(2,3)27-20(26)23-13-11-22(12-14-23)18(19(24)25)17-10-6-8-15-7-4-5-9-16(15)17/h4-10,18H,11-14H2,1-3H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDVSCUBGOYVIJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC=CC3=CC=CC=C32)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Boc-piperazinyl)-2-(1-naphthalenyl)acetic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxyacetamide](/img/structure/B2676545.png)

![Methyl 3-(2-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B2676552.png)

![2-[[(4-Fluorosulfonyloxyphenyl)methyl-methylamino]methyl]pyridine](/img/structure/B2676563.png)